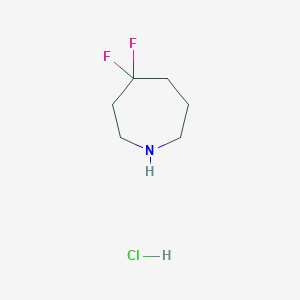

4,4-Difluoroazepane hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

4,4-difluoroazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)2-1-4-9-5-3-6;/h9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIMNLBMYHJDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160721-05-0 | |

| Record name | 4,4-difluoroazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Difluoroazepane Hydrochloride

Classical Synthetic Approaches to Fluorinated Cyclic Amines

Classical methods for the synthesis of fluorinated compounds, while foundational, are often hampered by the harsh nature of the reagents and the necessity for multi-step sequences that can be inefficient.

The earliest methods for introducing fluorine into organic molecules relied on aggressive and often hazardous reagents. The direct fluorination with elemental fluorine (F₂) is notoriously difficult to control and non-selective, while using hydrogen fluoride (B91410) (HF) requires specialized, corrosion-resistant equipment.

For the synthesis of gem-difluoro compounds from a ketone precursor (i.e., azepan-4-one), sulfur-based fluorinating agents became the classical choice. Reagents like Diethylaminosulfur Trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) were widely adopted for deoxofluorination. These reagents convert a carbonyl group directly into a difluoride. However, their application is not without significant limitations. nih.gov

Key Limitations of Traditional Reagents:

Thermal Instability: DAST is known to be thermally unstable and can decompose explosively, posing a significant safety risk.

Harsh Reaction Conditions: These reactions often require stringent anhydrous conditions and careful temperature control.

Side Reactions: The high reactivity of these reagents can lead to unwanted side reactions, such as elimination or rearrangement, particularly in complex substrates. nih.gov

Functional Group Intolerance: Many common functional groups are not stable to the reaction conditions, limiting the synthetic routes available. sapub.org

A comparison of common traditional fluorinating agents for the conversion of a ketone to a gem-difluoro group is presented below.

| Reagent Name | Formula | Typical Conditions | Major Limitations |

| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSF₃ | Anhydrous CH₂Cl₂, low to ambient temp. | Thermally unstable, sensitive to moisture, potential for side reactions. |

| Deoxo-Fluor® | (CH₃OCH₂)₂NSF₃ | Anhydrous solvents, often requires catalysis with SbCl₃ | More thermally stable than DAST but still requires harsh conditions and is costly. |

| Morgan's Reagent | (Morpholino)sulfur trifluoride | Anhydrous solvents | Similar limitations to DAST, with potential for ring-opening of the morpholine moiety. |

Given the limitations of early fluorinating agents, the classical synthesis of 4,4-Difluoroazepane (B7900315) hydrochloride is invariably a multi-step process. A typical sequence begins with the construction of a suitable azepane precursor, followed by fluorination and final deprotection.

A plausible classical route would involve the following stages:

Synthesis of a Protected Azepan-4-one: The synthesis often starts from a more readily available precursor. For instance, a Dieckmann condensation of a suitable amino-diester could form the seven-membered ring, followed by hydrolysis and decarboxylation to yield an N-protected azepan-4-one. The nitrogen atom must be protected (e.g., with a benzyl or Boc group) to prevent it from reacting with the fluorinating agent.

Deoxofluorination: The protected azepan-4-one is then treated with a traditional fluorinating agent like DAST to convert the carbonyl group into the 4,4-difluoro moiety.

Deprotection and Salt Formation: The protecting group is removed from the nitrogen atom. For an N-benzyl group, this is typically achieved via hydrogenolysis. Finally, treatment with hydrochloric acid (HCl) yields the target 4,4-Difluoroazepane hydrochloride.

This multi-step approach, while logical, suffers from a cumulative loss of yield at each stage, requires multiple purification steps, and generates significant chemical waste, making it inefficient for large-scale production.

Modern and Advanced Synthesis Strategies

To overcome the challenges of classical methods, modern synthetic chemistry has focused on developing more efficient, selective, and safer fluorination techniques.

While specific literature detailing the use of trifluorosulfanylmorpholine for the synthesis of 4,4-Difluoroazepane was not identified in the searched results, the development of advanced N-F reagents is a cornerstone of modern fluorination chemistry. Reagents in this class, such as Selectfluor®, have become powerful tools for electrophilic fluorination. These reagents are typically crystalline, stable solids that are safer to handle than traditional agents like DAST.

Selectfluor® (F-TEDA-BF₄) is used to fluorinate enolates or enol ethers derived from ketones. For a precursor like N-Boc-azepan-4-one, it would be converted to a silyl enol ether and then treated with Selectfluor®. This two-step process can be more controlled and higher-yielding than a direct deoxofluorination, though it does not directly produce the gem-difluoro group in a single step from the ketone. Achieving the gem-difluoro moiety would require a different precursor, such as a thioketal, which could then be fluorinated. The development of reagents like trifluorosulfanylmorpholine is part of this broader effort to create safer and more selective fluorinating agents.

A major goal of modern synthesis is to control precisely where a functional group is placed on a complex molecule. Chemo- and regioselectivity are critical when a molecule has multiple reactive sites. In the context of azepane synthesis, this means introducing the fluorine atoms at the C4-position without affecting other positions on the ring or any other functional groups.

Modern techniques achieve this through catalyst control and the use of highly selective reagents. For instance, electrophilic fluorination of a specific enolate of N-Boc-azepan-4-one ensures that fluorination occurs only at the alpha-position to the former carbonyl. Research into fluorination of cyclic ketones with reagents like Selectfluor® has shown that the reaction is governed by a combination of steric and electronic effects, allowing for predictable outcomes. By carefully choosing the substrate and reaction conditions, chemists can favor the formation of a desired isomer and avoid side reactions, leading to cleaner reaction profiles and higher yields of the target molecule.

Stereoselective Synthesis of 4,4-Difluoroazepane Scaffolds

The stereoselective synthesis of fluorinated azepanes is a complex challenge due to the high flexibility of the seven-membered ring. The introduction of fluorine can, however, help to rigidify the molecular conformation. beilstein-journals.orgresearchgate.net While specific literature on the stereoselective synthesis of 4,4-difluoroazepane is limited, methods developed for similar cyclic amines can provide valuable insights.

One potential strategy involves the stereoselective fluorination of a pre-existing azepane precursor. Asymmetric fluorination of cyclic ketones has been achieved using chiral fluorinating agents. rsc.org For instance, a prochiral azepan-4-one could be subjected to asymmetric fluorination to introduce the first fluorine atom, followed by a second fluorination. However, controlling the stereochemistry of the second fluorination to achieve the desired diastereomer can be challenging.

Another approach could involve the cyclization of a fluorinated acyclic precursor. For example, a suitably functionalized amino acid derivative containing a gem-difluoro group could be elaborated into the azepane ring system through ring-closing metathesis or reductive amination. thieme-connect.com A study on the synthesis of azepane-based amino acid derivatives utilized oxidative ring cleavage of an unsaturated cyclic precursor followed by ring-closing with double reductive amination to construct the azepane core. thieme-connect.com

Furthermore, deconstructive fluorination of bicyclic amines has emerged as a strategy to produce fluorinated acyclic amines, which could then be cyclized to form the desired azepane. nih.govcapes.gov.br This method involves the silver-mediated ring-opening of a cyclic amine followed by fluorination. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes. Key considerations include solvent selection, atom economy, and reaction efficiency. numberanalytics.com

Solvent Selection and Optimization

The choice of solvent is critical in chemical synthesis, impacting reaction rates, yields, and the environmental footprint of the process. wpmucdn.com Traditional fluorination reactions often employ polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are effective but pose significant toxicity concerns. wpmucdn.com The development of greener alternatives is an active area of research.

Recent studies have explored the use of more benign solvents for fluorination reactions. For instance, γ-valerolactone (GVL), derived from biomass, has shown promise as a green solvent for fluoride-assisted reactions. wpmucdn.com Other alternatives include cyclopentanone and dihydrolevoglucosenone (Cyrene). wpmucdn.com The use of water as a solvent for fluorination is also gaining attention, challenging the long-held belief that such reactions must be conducted under anhydrous conditions. rsc.org Mechanochemical approaches, which eliminate the need for bulk solvents, represent another significant advancement in green fluorination. rsc.org

The selection of an optimal solvent for the synthesis of this compound would require careful consideration of the specific fluorination reagent and reaction conditions. Below is a table summarizing the properties of various solvents relevant to fluorination reactions.

| Solvent | Classification | Green Chemistry Considerations |

| Dimethylformamide (DMF) | Polar Aprotic | High toxicity, difficult to recycle. wpmucdn.comrsc.org |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High toxicity, reproductive hazard. wpmucdn.com |

| Dichloromethane (DCM) | Chlorinated | Volatile, potential carcinogen. |

| γ-Valerolactone (GVL) | Bio-based | Biodegradable, lower toxicity. wpmucdn.com |

| Cyclopentanone | Ketone | Moderate toxicity, potential for greener production. wpmucdn.com |

| Water | Protic | Non-toxic, abundant, but may not be suitable for all fluorinating agents. rsc.org |

| Perfluorodecalin | Fluorinated | Inert, can improve yields in some radical fluorinations, but has a high global warming potential. cas.cn |

Atom Economy and Reaction Efficiency

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. acsgcipr.orgresearchgate.net Many traditional fluorination methods suffer from poor atom economy due to the use of stoichiometric reagents with high molecular weights. acsgcipr.org

For the synthesis of 4,4-difluoroazepane from azepan-4-one, various fluorinating agents could be employed, each with a different atom economy. Electrophilic fluorinating agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly used. numberanalytics.comwikipedia.org While effective, they generate significant byproducts. Nucleophilic fluorination using sources like potassium fluoride (KF) or cesium fluoride (CsF) can offer better atom economy, but often require harsh reaction conditions. numberanalytics.com

Below is a theoretical comparison of the atom economy for the difluorination of azepan-4-one using different types of fluorinating agents.

| Fluorinating Agent | Reagent Type | Byproducts | Theoretical Atom Economy (%)* |

| Selectfluor® | Electrophilic | DABCO, tetrafluoroborate salts | Low |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Benzenesulfonimide | Low |

| Diethylaminosulfur trifluoride (DAST) | Nucleophilic | Diethylaminosulfur oxide, HF | Moderate |

| Sulfur tetrafluoride (SF4) | Nucleophilic | Thionyl fluoride, HF | Moderate |

| Potassium Fluoride (KF) | Nucleophilic | Potassium salts | High |

Note: The theoretical atom economy is calculated as (molecular weight of desired product) / (sum of molecular weights of all reactants) x 100. This is a simplified representation and does not account for solvents, catalysts, or workup reagents.

Improving reaction efficiency involves optimizing reaction conditions to maximize yield and minimize reaction time and energy consumption. This can be achieved through the use of catalysts, flow chemistry, or microwave-assisted synthesis. numberanalytics.com

Challenges and Innovations in Scalable Production

Scaling up the synthesis of any fine chemical presents a unique set of challenges, and this compound is no exception. The handling of hazardous reagents, heat management, and purification are key considerations.

Fluorinating agents can be corrosive, toxic, and/or pyrophoric, requiring specialized equipment and handling procedures for large-scale operations. acsgcipr.org For example, while elemental fluorine (F₂) offers excellent atom economy, its high reactivity and toxicity make it challenging to use on an industrial scale. acsgcipr.org Reagents like DAST and SF₄ can generate hazardous byproducts such as hydrogen fluoride (HF). acsgcipr.org

The fluorination of ketones is often exothermic, and efficient heat removal is critical to prevent runaway reactions and ensure product quality on a large scale. The choice of reactor and cooling systems is paramount.

Purification of the final product can also be a significant hurdle. The removal of byproducts from high-boiling polar aprotic solvents can be energy-intensive. rsc.org Crystallization is often the preferred method for purification on a large scale, and the hydrochloride salt of 4,4-difluoroazepane may facilitate this process.

Innovations in this area focus on the development of safer and more sustainable processes. The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scaling. numberanalytics.com The development of solid-supported reagents or catalysts can simplify purification and enable reagent recycling. Furthermore, the use of greener solvents and reagents with higher atom economy will be crucial for the economically viable and environmentally responsible production of this compound. numberanalytics.com

Reaction Mechanisms and Reactivity of 4,4 Difluoroazepane Hydrochloride

Nucleophilic and Electrophilic Pathways Involving the Azepane Ring

The nitrogen atom of the azepane ring in 4,4-difluoroazepane (B7900315) hydrochloride is protonated, rendering it non-nucleophilic. To participate in nucleophilic reactions, deprotonation to the free amine, 4,4-difluoroazepane, is necessary. The basicity of this resulting amine is expected to be lower than that of the non-fluorinated parent compound, azepane, due to the electron-withdrawing inductive effect of the two fluorine atoms. This reduced basicity impacts its nucleophilicity in reactions such as alkylation, acylation, and arylation. For instance, in N-alkylation reactions, a stronger base might be required to deprotonate the hydrochloride salt to generate a sufficient concentration of the free amine for the reaction to proceed.

The carbon atoms of the azepane ring are generally not considered strong electrophilic centers. However, the presence of the gem-difluoro group at C4 significantly polarizes the C-F bonds, creating a partial positive charge on the C4 carbon. While direct nucleophilic attack at this position is not typical for saturated alkanes, this electronic feature can influence the reactivity of adjacent positions. For example, computational studies on related fluorinated heterocycles have shown that fluorination can affect the acidity of neighboring C-H bonds. emerginginvestigators.org

In its protonated form, the azepane nitrogen acts as a Brønsted acid. The reactivity of the N-H bond allows for electrophilic reactions, such as reactions with aldehydes or ketones to form iminium ions after initial addition and dehydration. These iminium ions can then be subjected to nucleophilic attack.

Mechanisms of Fluorine Introduction and Exchange Reactions

The synthesis of 4,4-difluoroazepane hydrochloride most likely proceeds from a precursor ketone, azepan-4-one. A common method for introducing a gem-difluoro group is through deoxofluorination of a ketone. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for this transformation. organic-chemistry.org The mechanism involves the initial reaction of the ketone with the fluorinating agent to form a fluorosulfurane intermediate. Subsequent decomposition of this intermediate, often through an SN2-type displacement by fluoride (B91410), leads to the formation of the gem-difluoro compound.

Another potential route involves the reaction of ketones with other fluorinating agents like bromine trifluoride (BrF3) after conversion of the ketone to a 1,3-dithiane. organic-chemistry.org

Fluorine exchange reactions on a saturated gem-difluoroalkane like 4,4-difluoroazepane are generally not facile due to the high strength of the C-F bond. Such exchanges typically require harsh conditions or the use of specific catalysts. For instance, some fluorine/chlorine exchange reactions have been developed for fluoromethanes using Lewis acidic catalysts like aluminum chlorofluoride (ACF).

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of this compound is a critical aspect of its chemical profile, with hydrolytic and thermal stability being of primary concern.

The C-F bond is the strongest single bond in organic chemistry, which generally imparts high stability to fluorinated compounds. The gem-difluoro group in 4,4-difluoroazepane is expected to be stable under most hydrolytic conditions. A safety data sheet for the analogous 4,4-difluoropiperidine hydrochloride indicates chemical stability under standard ambient conditions. sigmaaldrich.com However, under strongly acidic or basic conditions, degradation could potentially occur. For example, a study on a fluorinated macrocycle showed reduced stability in acidic conditions (pH 1) compared to neutral or basic conditions. rsc.org While direct data for 4,4-difluoroazepane is unavailable, it is plausible that extreme pH could facilitate slow hydrolysis, potentially initiated by protonation or deprotonation events that might activate the molecule towards nucleophilic attack by water, although this would likely require significant energy input.

The thermal degradation of fluorinated amines and polymers often proceeds through complex pathways. For this compound, heating would likely first lead to the loss of hydrogen chloride. Further heating of the free amine could lead to decomposition. Studies on the thermal degradation of other amines show that the presence of electron-withdrawing groups can influence the degradation temperature and products. utexas.eduresearchgate.netuky.edu The thermal decomposition of perfluorocarboxylic acids has been shown to produce various smaller fluorinated molecules through radical intermediates and HF elimination. nih.gov In the presence of oxygen, combustion can lead to the formation of carbonyl fluoride (COF2), which readily hydrolyzes to carbon dioxide and hydrogen fluoride. nih.gov The thermal decomposition of 4,4-difluoroazepane would likely involve the cleavage of C-C and C-N bonds within the ring, potentially generating smaller fluorinated and non-fluorinated fragments. The presence of the gem-difluoro group could influence the fragmentation pattern compared to non-fluorinated azepane.

Ring-Opening and Ring-Contraction/Expansion Reactions

The azepane ring system can undergo various rearrangement reactions. A recently developed method for gem-difluorinative ring-expansion of methylenecycloalkanes using iodine(III) species highlights a potential pathway for synthesizing larger gem-difluorinated rings. chemrxiv.org While this has not been specifically reported for azepanes, it suggests that similar strategies could be explored for the ring expansion of smaller N-heterocycles to access 4,4-difluoroazepane or for the further expansion of the azepane ring itself.

Ring-opening reactions of the azepane ring in 4,4-difluoroazepane would likely require harsh conditions or specific activation. The strong C-C and C-N single bonds are generally stable. However, strategic placement of functional groups could facilitate such reactions. For instance, the formation of an N-nitrosamine followed by reduction could potentially lead to ring cleavage.

Ring-contraction reactions are also known for azepane systems, often proceeding through rearrangements involving cationic or radical intermediates. The presence of the gem-difluoro group could influence the stability of such intermediates and thus the feasibility and outcome of these reactions.

Radical Reactions and Their Mechanisms

The involvement of 4,4-difluoroazepane in radical reactions can be envisioned through several pathways. Radical reactions often proceed via initiation, propagation, and termination steps. sigmaaldrich.comchemicalbook.com

One potential reaction is the radical C-H functionalization. The abstraction of a hydrogen atom from one of the methylene (B1212753) groups of the azepane ring by a reactive radical species would generate a carbon-centered radical. The position of this radical formation would be influenced by the electronic effects of both the nitrogen atom and the gem-difluoro group. This intermediate radical could then be trapped by various reagents to introduce new functional groups.

Another possibility involves the activation of the C-F bond under radical conditions. While the C-F bond is very strong, radical-mediated C-F bond cleavage has been achieved, often requiring specific catalysts or conditions. nih.govrsc.org Such a reaction would generate a carbon-centered radical at the C4 position, which could then participate in further reactions.

The general stability of the gem-difluoro group suggests that radical reactions are more likely to occur at the C-H bonds of the ring. The specific site of radical attack would depend on the nature of the radical initiator and the reaction conditions.

Applications of 4,4 Difluoroazepane Hydrochloride in Advanced Organic Synthesis

4,4-Difluoroazepane (B7900315) Hydrochloride as a Versatile Synthetic Building Block

Construction of Complex Polycyclic Systems

No specific research data is available on the use of 4,4-Difluoroazepane hydrochloride for the construction of complex polycyclic systems.

Synthesis of Nitrogen-Containing Heterocycles

While this compound is structurally a nitrogen-containing heterocycle and a potential precursor for more complex molecules, specific examples and detailed research findings of its application in the synthesis of other nitrogen-containing heterocycles are not documented in the reviewed literature.

Role as a Key Intermediate in Multi-step Organic Transformations

Precursor in Derivatization and Functionalization Strategies

There is no available literature detailing specific strategies for the derivatization or functionalization of this compound as a key intermediate.

Stereochemical Control in Downstream Synthesis

No studies were found that describe the role of this compound in directing or controlling stereochemistry in subsequent synthetic steps.

Catalytic Applications and Ligand Development

There is no documented use of this compound in catalytic applications or in the development of ligands for catalysis in the reviewed scientific literature.

Contributions to Material Science and Polymer Chemistry

Currently, there is a lack of specific, published research detailing the direct application of this compound in material science and polymer chemistry. The potential utility of this compound in these fields can be extrapolated from the known effects of fluorination on polymer properties. The introduction of the 4,4-difluoroazepane moiety could impart desirable characteristics to a polymer, such as:

Enhanced Thermal Stability: The strong carbon-fluorine bond can increase the thermal degradation temperature of polymers.

Improved Chemical Resistance: Fluorination often leads to polymers that are more resistant to chemical attack.

Modified Surface Properties: The presence of fluorine can lower the surface energy of a material, leading to properties such as hydrophobicity and oleophobicity.

Altered Chain Packing and Morphology: The bulky and electronegative fluorine atoms can influence how polymer chains pack, affecting crystallinity and mechanical properties.

While these potential benefits are theoretically plausible, they remain to be experimentally verified and documented in peer-reviewed literature. The absence of data means that no specific research findings or data tables can be presented at this time. Future research may yet uncover the role of this compound and related fluorinated cyclic amines in the development of new materials.

Role of 4,4 Difluoroazepane Hydrochloride in Medicinal Chemistry Research

Design and Synthesis of Bioactive Molecules Incorporating the 4,4-Difluoroazepane (B7900315) Moiety

The 4,4-difluoroazepane moiety is a key component in the creation of new bioactive molecules. Its integration into various molecular frameworks allows for the exploration of new chemical space and the optimization of drug-like properties.

Scaffold for New Chemical Entities (NCEs)

The 4,4-difluoroazepane ring system serves as a foundational scaffold for the development of New Chemical Entities (NCEs). Medicinal chemists utilize this scaffold to construct novel molecules with the potential for therapeutic activity. For instance, sixteen new inhibitors of Bromodomain-containing protein 4 (BRD4), a significant target in cancer therapy, were designed and synthesized using a complex scaffold that incorporates a difluoro-diazepine structure. nih.gov One of these compounds, 15h , demonstrated potent inhibition of BRD4-BD1 with an IC50 value of 0.42 μM and effectively suppressed the proliferation of MV4-11 leukemia cells with an IC50 value of 0.51 μM. nih.gov

Isosteric Replacements in Lead Optimization

In the process of lead optimization, the replacement of a functional group with a bioisostere is a common strategy to enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties while preserving its biological activity. nih.gov The difluoromethyl group, present in the 4,4-difluoroazepane moiety, is a bioisostere for other functional groups. The direct conversion of a hydroxyl group to a difluoromethyl group has been achieved through metallaphotoredox catalysis, a method that facilitates late-stage functionalization and accelerates the drug discovery process. nih.gov This approach allows for the efficient creation of difluoromethyl analogues from a variety of primary and secondary alcohols. nih.gov

Exploration in the Modulation of Neurotransmission

The modulation of neurotransmission is a critical area of research for treating neurological and psychiatric disorders. The dopamine (B1211576) D4 receptor, highly expressed in the prefrontal cortex, plays a significant role in regulating cognitive and emotional processes and is a key target for antipsychotic medications. nih.gov Research has shown that the D4 receptor modulates corticostriatal glutamatergic neurotransmission. nih.gov Specifically, activation of D4 receptors in pyramidal neurons of the prefrontal cortex can inhibit GABA(A) channel functions. nih.gov While direct studies on 4,4-difluoroazepane hydrochloride's role in neurotransmission are not extensively documented in the provided results, the known impact of fluorine substitution on binding affinity and the importance of related cyclic amines in neuroscience suggest its potential as a scaffold for developing novel modulators of neurotransmitter systems.

Contributions to Specific Therapeutic Area Research (e.g., Cancer, Neurological Disorders)

The structural features of this compound make it a valuable component in the design of molecules for various therapeutic areas, including cancer and neurological disorders.

Inhibitor Design and Structure-Activity Relationships (SAR)

The design of enzyme inhibitors is a cornerstone of modern drug discovery. Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity, guiding the optimization of lead compounds.

In cancer research, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group into a pyrrolo[2,1-f] aablocks.comclearsynth.comtriazine scaffold led to the discovery of potent inhibitors of VEGFR-2 kinase, a key target in angiogenesis. nih.gov Subsequent SAR studies identified compounds with low nanomolar inhibitory activity. nih.gov Similarly, a study on natural product-based DPP-4 inhibitors developed a qualitative SAR model that identified key electrostatic and shape properties responsible for inhibitory activity. nih.gov This model can be used to screen for new, potent inhibitors. nih.gov

In the context of neurological disorders, phosphodiesterase 4 (PDE4) is a major therapeutic target. nih.govnih.gov Dysregulation of PDE4 is linked to various neurodegenerative diseases, and its inhibition can lead to anti-inflammatory and neuroprotective effects. nih.gov The development of potent and specific PDE4 inhibitors is an active area of research. nih.gov

The following table summarizes the activity of a selected BRD4 inhibitor incorporating a difluorinated diazepine (B8756704) ring: nih.gov

| Compound | Target | Activity (IC50) | Cell Proliferation Inhibition (MV4-11 cells, IC50) |

| 15h | BRD4-BD1 | 0.42 μM | 0.51 μM |

Ligand Binding Studies

Understanding how a ligand binds to its receptor is fundamental to drug design. Ligand binding studies provide insights into the affinity and specificity of a compound for its target.

In the study of G protein-coupled receptors (GPCRs), such as the β-adrenoceptors, fluorescently labeled ligands are used to investigate receptor pharmacology. nih.govscispace.com A series of red-emitting ligands based on known β-adrenoceptor antagonists were synthesized and evaluated. nih.govscispace.com A propranolol (B1214883) derivative with a diethylene glycol linker showed the highest affinity for the β2-adrenoceptor. nih.govscispace.com

Research on the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) has shown that ligand binding at a third, α4-α4 binding site can potentiate receptor activation. nih.gov This finding has implications for the development of therapeutics that target cys-loop receptors. nih.gov Furthermore, computational studies, such as molecular docking, can predict the binding modes and energies of ligands to their protein targets, although they may not always detail the specific types of interactions. mdpi.com

Prodrug Strategies Involving this compound

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmaceutical ingredient. This approach is often employed to overcome undesirable properties of the parent drug, such as poor solubility, limited permeability, or rapid metabolism. The secondary amine functionality of this compound makes it a suitable candidate for incorporation into prodrug designs.

While specific, publicly documented examples of prodrugs derived directly from this compound are not extensively reported in the literature, the principles of amine-based prodrug strategies provide a clear framework for its potential application. The nitrogen atom of the azepane ring can be temporarily modified with a promoiety that is designed to be cleaved under specific physiological conditions, thereby releasing the active parent drug.

Potential Prodrug Strategies:

Acyloxy- and Carbonate-based Prodrugs: The secondary amine of 4,4-difluoroazepane can be acylated or converted to a carbamate, which can then be further derivatized to form acyloxyalkyl or alkoxycarbonyloxymethyl prodrugs. These promoieties are often designed to be susceptible to enzymatic cleavage by esterases, which are abundant in the body.

Phosphate-based Prodrugs: To enhance aqueous solubility, a phosphate (B84403) group can be attached to the amine via a suitable linker. These phosphate esters are typically cleaved by alkaline phosphatases to release the active amine-containing drug.

Redox-activated Prodrugs: In specialized applications, such as targeted cancer therapy, the amine could be masked with a group that is selectively cleaved under the hypoxic conditions found in solid tumors.

The inclusion of the 4,4-difluoroazepane moiety in a prodrug strategy offers the added advantage of the inherent properties of the fluorinated ring. The gem-difluoro substitution can influence the electronic environment of the amine, potentially modulating its pKa and reactivity. Furthermore, this substitution can provide a degree of metabolic stability to the azepane ring itself, preventing unwanted metabolism at the 4-position.

| Prodrug Strategy | Promoiety Example | Cleavage Mechanism | Potential Advantage for 4,4-Difluoroazepane |

| Acyloxyalkyl | -CH(R)OC(O)R' | Esterase-mediated hydrolysis | Improved lipophilicity and membrane permeability |

| Phosphate Ester | -P(O)(OH)2 | Alkaline phosphatase-mediated hydrolysis | Enhanced aqueous solubility for parenteral formulations |

| Reductive Cleavage | Nitroaromatic group | Reductase enzymes in hypoxic environments | Targeted drug release in specific tissues like tumors |

Pharmacophore Development and Screening Library Synthesis

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. The 4,4-difluoroazepane scaffold can serve as a key component of a pharmacophore for various drug targets. Its three-dimensional structure and the presence of the difluoromethylene group can provide unique steric and electronic interactions with a receptor binding pocket.

The gem-difluoro group is often used as a bioisostere for a carbonyl group or a gem-dimethyl group. This substitution can lead to improved metabolic stability and altered conformational preferences of the azepane ring, which can be critical for optimizing binding affinity and selectivity. nih.gov For instance, replacing a metabolically labile position with a difluoro group can block oxidation by cytochrome P450 enzymes.

Pharmacophore Features of the 4,4-Difluoroazepane Moiety:

Hydrogen Bond Acceptor/Donor: The nitrogen atom of the azepane ring can act as a hydrogen bond acceptor or, in its protonated form, as a hydrogen bond donor.

Hydrophobic/Lipophilic Pocket Filling: The seven-membered ring provides a significant hydrophobic scaffold that can occupy corresponding pockets in a protein target.

Dipole Interactions: The highly polarized C-F bonds introduce a local dipole moment that can engage in favorable electrostatic interactions within the binding site.

Conformational Control: The gem-difluoro substitution can influence the conformational equilibrium of the flexible azepane ring, potentially pre-organizing the molecule into a bioactive conformation.

Advanced Spectroscopic and Structural Analysis of 4,4 Difluoroazepane Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 4,4-Difluoroazepane (B7900315) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.

High-resolution 1D NMR spectra offer the primary data for structural confirmation.

1H NMR: The proton NMR spectrum of 4,4-Difluoroazepane hydrochloride is expected to show distinct signals for the methylene (B1212753) (CH₂) groups of the azepane ring. The protons on carbons adjacent to the nitrogen atom (C2 and C7) would appear downfield due to the inductive effect of the nitrogen. The presence of the hydrochloride salt, which protonates the amine, would further enhance this deshielding. Protons on C3 and C5, being adjacent to the C4 carbon bearing two fluorine atoms, would also experience a downfield shift and exhibit complex splitting patterns due to coupling with both protons and fluorine (2JH-F and 3JH-F).

13C NMR: The carbon NMR spectrum provides critical information on the carbon skeleton. A key feature would be the signal for the C4 carbon, which is directly bonded to two fluorine atoms. This signal would appear as a triplet due to one-bond carbon-fluorine coupling (1JC-F) and would be significantly shifted. The carbons adjacent to the nitrogen (C2 and C7) would also be readily identifiable.

19F NMR: As a fluorinated compound, 19F NMR is a highly valuable and sensitive technique for analysis. nih.govhuji.ac.il It is anticipated to show a single primary resonance, as the two fluorine atoms at the C4 position are chemically equivalent. This signal would be split into a multiplet due to coupling with the neighboring protons on C3 and C5, confirming the gem-difluoro substitution pattern.

Table 1: Predicted 1D NMR Spectroscopic Data for this compound Note: Exact chemical shifts (δ) in ppm and coupling constants (J) in Hz are dependent on the solvent and experimental conditions. The data below represents expected patterns.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling |

| 1H | H-2, H-7 | Downfield | Multiplet | 1H-1H |

| 1H | H-3, H-5 | Downfield | Multiplet | 1H-1H, 1H-19F |

| 1H | H-6 | Mid-range | Multiplet | 1H-1H |

| 13C | C-4 | Highly Shifted | Triplet | 1JC-F |

| 13C | C-2, C-7 | Downfield | Singlet | - |

| 13C | C-3, C-5 | Mid-range | Triplet | 2JC-F |

| 13C | C-6 | Upfield | Singlet | - |

| 19F | F-4 | Characteristic Range | Multiplet | 1H-19F |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between protons on adjacent carbons (e.g., H2↔H3, H5↔H6, H6↔H7), thereby confirming the sequence of methylene groups within the seven-membered ring. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached (one-bond 1H-13C correlation). sdsu.edu This technique allows for the unambiguous assignment of each carbon signal in the 13C NMR spectrum by linking it to its corresponding, and often more easily assigned, proton signal. rsc.orgresearchgate.netemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (2JC-H and 3JC-H). sdsu.edu This is particularly powerful for identifying quaternary carbons and piecing together different fragments of a molecule. rsc.orgemerypharma.com In this case, HMBC would show correlations from the protons on C3 and C5 to the C4 carbon, definitively placing the gem-difluoro group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The resulting correlations help in determining the three-dimensional structure and preferred conformation of the flexible azepane ring.

For analyzing the compound in its solid, crystalline state, solid-state NMR (ssNMR) is the technique of choice. nih.gov It provides information on the local environment of nuclei within the crystal lattice, which can be different from the solution state. Techniques like 13C Cross-Polarization Magic-Angle Spinning (CPMAS) and 35Cl ssNMR are particularly insightful. rsc.org Solid-state NMR is highly sensitive to polymorphism, where different crystalline forms of the same compound can exhibit distinct spectra. rsc.org This makes it a valuable tool for quality control and characterization of the bulk drug substance. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information regarding the mass of a molecule and the structure of its fragments.

High-Resolution Mass Spectrometry is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. nih.govresearchgate.net This precision allows for the determination of the elemental formula of the compound, as the measured exact mass can be uniquely matched to a specific combination of atoms. nih.gov For this compound, HRMS would be used to confirm the elemental formula of the protonated cation [C₆H₁₂F₂N]⁺.

Table 2: HRMS Data for the Cation of this compound

| Parameter | Value |

| Molecular Formula (Cation) | [C₆H₁₂F₂N]⁺ |

| Calculated Exact Mass | 136.0932 Da |

| Expected Observed Mass | ~136.0932 ± 0.0005 Da |

| Mass Error | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. ucdavis.edunih.gov The fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. nih.gov The analysis of the fragmentation pathways for the 4,4-Difluoroazepane cation would likely reveal characteristic losses of small neutral molecules. Common fragmentation pathways for cyclic amines involve ring-opening reactions, and the presence of the difluoro group would likely direct fragmentation, potentially leading to the loss of HF or fragments containing the -CF₂- moiety. This analysis helps to confirm the connectivity and location of the functional groups within the molecule. mdpi.comresearchgate.net

Electrospray Ionization (ESI) and Electron Ionization (EI) Methods

Mass spectrometry serves as a critical tool for the determination of molecular weight and structural elucidation of novel compounds. For this compound, both soft and hard ionization techniques, such as Electrospray Ionization (ESI) and Electron Ionization (EI), provide complementary information.

Electrospray Ionization (ESI) is a soft ionization technique particularly useful for analyzing polar and thermally labile molecules, producing ions with minimal fragmentation. wikipedia.org In ESI-MS, 4,4-Difluoroazepane would typically be analyzed in a positive ion mode, where it is expected to readily form a protonated molecular ion [M+H]⁺. The monoisotopic mass of the free base (4,4-Difluoroazepane) is 135.08595 Da. uni.lu Consequently, the primary ion observed in the mass spectrum would correspond to this protonated molecule.

Further analysis can reveal the formation of various adducts, where the parent molecule associates with other ions present in the solution, such as sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition. mdpi.com Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts to aid in structural confirmation. uni.lu

Table 1: Predicted Mass Spectrometry Data for 4,4-Difluoroazepane Adducts uni.lu

| Adduct Type | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 136.09323 | 118.2 |

| [M+Na]⁺ | 158.07517 | 122.4 |

| [M+K]⁺ | 174.04911 | 124.2 |

| [M+NH₄]⁺ | 153.11977 | 138.0 |

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. nih.gov This fragmentation provides a distinct fingerprint that is highly useful for structural elucidation. For 4,4-Difluoroazepane, the molecular ion would be observed at an m/z corresponding to the mass of the free base. Subsequent fragmentation pathways would likely involve the cleavage of the azepane ring, loss of fluorine atoms, or the elimination of small neutral molecules like HF. The resulting fragmentation pattern can be used to piece together the molecule's structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its molecular vibrations. americanpharmaceuticalreview.comnih.gov These two methods are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different. americanpharmaceuticalreview.com

The vibrational spectrum of this compound is characterized by absorption bands and scattering peaks corresponding to the vibrations of its specific functional groups.

N-H Vibrations : As a hydrochloride salt, the secondary amine is protonated (R₂NH₂⁺). This gives rise to characteristic N-H stretching vibrations, typically observed in the broad region of 2700-3300 cm⁻¹ in the IR spectrum due to hydrogen bonding. N-H bending vibrations would also be present, usually in the 1550-1650 cm⁻¹ region.

C-H Vibrations : The aliphatic CH₂ groups of the azepane ring will exhibit symmetric and antisymmetric stretching vibrations between 2850 and 3000 cm⁻¹. ispub.com Bending (scissoring and rocking) vibrations for these groups are expected in the 1400-1470 cm⁻¹ range.

C-F Vibrations : The geminal difluoride group is a key feature of the molecule. The C-F stretching vibrations are typically strong in the IR spectrum and occur in the 1000-1400 cm⁻¹ region. The presence of two fluorine atoms on the same carbon will result in distinct symmetric and antisymmetric stretching modes.

C-N and C-C Vibrations : The stretching vibrations of the C-N and C-C bonds within the azepane ring skeleton will appear in the fingerprint region of the spectrum, generally between 800 and 1300 cm⁻¹. scielo.br

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H⁺ (Ammonium) | Stretching | 2700 - 3300 (Broad) |

| N-H⁺ (Ammonium) | Bending | 1550 - 1650 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-H (Aliphatic) | Bending | 1400 - 1470 |

| C-F | Stretching | 1000 - 1400 |

| C-N | Stretching | 1000 - 1250 |

In the solid state, this compound exists as an ionic lattice with significant intermolecular interactions, primarily hydrogen bonding. The protonated amine (R₂NH₂⁺) acts as a hydrogen bond donor, while the chloride anion (Cl⁻) is the acceptor. This strong N-H⁺···Cl⁻ interaction is a key feature influencing the vibrational spectrum. sci-hub.se

The presence of this hydrogen bonding is most evident in the broadening and red-shifting (shifting to lower wavenumbers) of the N-H stretching band in the IR spectrum. americanpharmaceuticalreview.com The exact position and shape of this band can provide insight into the strength and nature of the hydrogen bonding network within the crystal lattice. Any changes in the crystalline form (polymorphism) would likely alter these intermolecular interactions, leading to detectable shifts in the vibrational spectra, making IR and Raman spectroscopy valuable tools for polymorph screening. mdpi.com

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the molecular structure of a compound. mdpi.comcrystalpharmatech.com To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected and analyzed.

The analysis of the diffraction data would yield the precise coordinates of each atom (excluding hydrogen, which is typically difficult to locate) within the unit cell—the basic repeating unit of the crystal. This information allows for the determination of:

Molecular Conformation : The exact puckering and conformation of the seven-membered azepane ring.

Bond Lengths and Angles : Precise measurements of all bond lengths (C-C, C-N, C-F, C-H) and angles, confirming the molecular geometry.

Crystal Packing : How individual this compound units are arranged relative to one another in the solid state. This includes a detailed description of the hydrogen bonding network between the ammonium cation and the chloride anion, which governs the crystal's stability. mdpi.com

Absolute Stereochemistry : For chiral molecules, SCXRD can determine the absolute configuration of stereocenters. While 4,4-Difluoroazepane itself is achiral, this capability is crucial for related chiral compounds.

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powdered) samples. mdpi.com It is an essential tool in pharmaceutical development for identifying crystalline phases and assessing purity. units.itamericanpharmaceuticalreview.com

Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." drugfuture.com The pattern consists of a series of diffraction peaks at specific angles (2θ) with characteristic intensities. This pattern is determined by the crystal structure, specifically the size and shape of the unit cell and the arrangement of atoms within it.

PXRD is critically important for:

Phase Identification and Purity : The PXRD pattern of a synthesized batch of this compound can be compared to a reference pattern to confirm its identity and check for the presence of crystalline impurities. frontiersin.org

Polymorphism Screening : Many pharmaceutical compounds can exist in different crystalline forms, known as polymorphs. nih.gov These polymorphs have the same chemical composition but different crystal structures, which can affect physical properties like solubility and stability. units.it PXRD is the primary tool used to identify and distinguish between different polymorphs, as each will produce a distinct diffraction pattern. americanpharmaceuticalreview.com

Stability Studies : PXRD can be used to monitor the solid-state stability of the compound under various stress conditions (e.g., heat, humidity) to detect any potential phase transformations to different polymorphic or amorphous forms. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

The purity and isolation of this compound are critical for its application in research and development. Chromatographic techniques are indispensable for achieving and verifying the high purity required for pharmaceutical and chemical applications. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC) are powerful analytical methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. moravek.com Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities. moravek.com

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of amine hydrochlorides. nih.govresearchgate.net For this compound, a C18 or a C8 stationary phase would be appropriate, providing a non-polar surface for interaction. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The use of a buffer is crucial when analyzing amine salts to maintain a consistent pH and ensure reproducible retention times and good peak shape. chromforum.orgchromforum.org An acidic mobile phase (e.g., pH 2-4) ensures that the secondary amine in the azepane ring is protonated, leading to a single, well-defined chromatographic peak.

Given the chiral nature of many substituted azepane derivatives, chiral HPLC is also a critical tool. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the enantioselective separation of amines. mdpi.comphenomenex.comyakhak.org The separation on these columns can be performed in either normal-phase (using eluents like hexane/isopropanol) or reversed-phase modes. researchgate.netnih.gov The addition of acidic or basic modifiers to the mobile phase can significantly improve resolution by interacting with the amine functionality. nih.gov

Detection is typically achieved using a UV detector, although this compound lacks a strong chromophore. Therefore, detection might be set at low wavelengths (e.g., 200-220 nm). For higher sensitivity and confirmation of identity, mass spectrometry (LC-MS) is the preferred detection method. chromforum.org

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Suitable for polar, water-soluble amine hydrochlorides. |

| Stationary Phase | C18 or C8 (5 µm particle size) | Provides hydrophobic interaction for retention and separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Organic modifier elutes the compound; acidic additive ensures amine protonation for good peak shape. |

| Elution | Isocratic or Gradient | Gradient elution is often used to separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |

| Column Temperature | 30-40 °C | Maintains consistent retention times and can improve peak symmetry. |

| Detection | UV at ~210 nm or Mass Spectrometry (MS) | Low UV wavelength for compounds lacking strong chromophores; MS for high sensitivity and structural confirmation. |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile compounds. semanticscholar.org Direct analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. nih.govlabrulez.com Therefore, derivatization is often employed to reduce the polarity and increase the volatility of the analyte. nih.govphenomenex.com

Detailed Research Findings: For 4,4-Difluoroazepane, the free base would need to be extracted from the hydrochloride salt before GC analysis. This is typically achieved by neutralizing an aqueous solution of the salt and extracting the free amine into an organic solvent. Subsequently, the amine can be derivatized. Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents (e.g., BSTFA), or chloroformates (e.g., propyl chloroformate). phenomenex.comphenomenex.comresearchgate.net These reactions convert the polar N-H group into a less polar, more volatile derivative. phenomenex.com

The choice of GC column is critical. A deactivated, medium-polarity column, such as a 5% phenyl-polysiloxane, is often suitable for separating the derivatized amine from potential impurities. The presence of fluorine atoms in the molecule makes it amenable to detection by an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds. usgs.gov However, a Flame Ionization Detector (FID) provides a more universal response, while a Mass Spectrometer (MS) offers definitive identification of the compound and its impurities. chromatographyonline.comnih.gov GC-MS is particularly useful for identifying halogenated organic compounds and is a standard method for their analysis. chromatographyonline.comrestek.com

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Sample Preparation | Liberation of free base followed by derivatization (e.g., acylation, silylation) | Increases volatility and improves chromatographic peak shape by reducing polarity. nih.govresearchgate.net |

| Column | Capillary column (e.g., DB-5ms, HP-5) | Provides high resolution for separating complex mixtures. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C initial, ramp to 280 °C) | Separates compounds based on their boiling points and column interactions. |

| Detector | Flame Ionization (FID), Electron Capture (ECD), or Mass Spectrometry (MS) | FID for general quantitation, ECD for sensitive detection of the fluorinated compound, MS for definitive identification. usgs.gov |

Ion Chromatography for Halide Counterion Analysis

Detailed Research Findings: Ion chromatography with suppressed conductivity detection is a standard and highly sensitive method for the determination of anions like chloride. metrohm.comazom.comwisc.edu The sample of this compound is dissolved in high-purity water and injected into the IC system. The separation occurs on an anion-exchange column, which contains a stationary phase with positively charged functional groups. thermofisher.com

The mobile phase, or eluent, is typically a dilute aqueous solution of sodium carbonate and sodium bicarbonate. epa.gov This eluent carries the sample through the column, where the chloride ions are retained by the stationary phase and separated from other potential anions. After the separation column, the eluent passes through a suppressor device, which reduces the background conductivity of the eluent and enhances the signal of the analyte ions, leading to high sensitivity. metrohm.com The United States Pharmacopeia (USP) has approved IC as a validated method for quantifying chloride content in pharmaceutical salts. metrohm.comazom.com The method is validated for parameters such as specificity, linearity, accuracy, and precision to meet regulatory requirements. metrohm.comnih.govrfppl.co.in

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Mode | Anion-Exchange Chromatography | Separates anions based on their interaction with a positively charged stationary phase. |

| Column | High-capacity anion-exchange column (e.g., Metrosep A Supp, Dionex IonPac AS) | Provides efficient separation of chloride from other anions. metrohm.comthermofisher.com |

| Eluent | Aqueous solution of Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃) | Common eluent for anion analysis, displaces chloride from the stationary phase. epa.gov |

| Flow Rate | 0.8 - 1.2 mL/min | Typical flow rate for analytical ion chromatography. |

| Detection | Suppressed Conductivity | Provides high sensitivity and specificity for ionic species by reducing background noise. metrohm.com |

| Sample Preparation | Dissolution in deionized water | Simple preparation as the salt is water-soluble. |

Computational Chemistry Investigations of 4,4 Difluoroazepane Hydrochloride

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 4,4-Difluoroazepane (B7900315) hydrochloride. These methods model the electronic structure of the molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding energy. nih.gov For 4,4-Difluoroazepane hydrochloride, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to predict its equilibrium geometry. nih.gov These calculations help in understanding how the fluorine atoms influence the conformation of the azepane ring. The introduction of fluorine atoms often enhances pharmacokinetic properties, such as membrane permeability and metabolic stability.

The energetic properties, including ionization energy and electron affinity, are also of significant interest in drug design and can be effectively studied through DFT. nih.gov By analyzing the molecule's electron density, one can predict its pharmacological properties, such as binding affinity and solvation energy. nih.gov

Table 1: Calculated Electronic Properties of a Related Fluorinated Compound (Favipiravir) using DFT

| Property | Value (kJ/mol) |

|---|---|

| Adsorption Energy (P1, B3LYP) | -153.9 |

| Adsorption Energy (P2, B3LYP) | -119.1 |

| Adsorption Energy (P1, ωb97xd) | -157.7 |

| Adsorption Energy (P2, ωb97xd) | -115.9 |

Data adapted from a study on Favipiravir adsorption on metallofullerenes, illustrating the application of DFT in energy calculations. nih.gov

DFT calculations are also invaluable for predicting spectroscopic properties, which are crucial for the experimental characterization of this compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. The presence of fluorine atoms causes distinct splitting patterns and downfield shifts for adjacent carbons, which can be accurately predicted. scirp.org These theoretical spectra serve as a powerful tool for interpreting experimental NMR data and confirming the molecular structure. scirp.orgambeed.com

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be compared with experimental IR spectra. scirp.org This comparison helps in assigning the observed spectral bands to specific molecular vibrations, such as C-F stretches and N-H bends, providing further structural confirmation. scirp.org Overestimation of fundamental modes by DFT is often corrected using a scaling factor for better agreement with experimental data. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Molecule (Pyrimethamine)

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

|---|---|---|

| C-Cl stretch | 512 | 451 |

| C=N stretch | 1560 | 1556, 1533 |

| CH₂ stretch | 2977 | 3010 (asym), 2943 (sym) |

Data adapted from a study on Pyrimethamine, illustrating the use of DFT in predicting IR frequencies. scirp.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time. nih.govnih.gov MD simulations model the molecule's movements by solving Newton's equations of motion, providing a trajectory of atomic positions and velocities. nih.gov

This approach is particularly useful for understanding the conformational landscape of the flexible seven-membered azepane ring. MD simulations can reveal the different accessible conformations, the energy barriers between them, and how the fluorine substituents might restrict or alter this flexibility. researchgate.net This information is critical for understanding how the molecule might interact with biological targets. nih.gov

Molecular Docking and Ligand-Based Design for Medicinal Chemistry Applications

In the realm of medicinal chemistry, computational techniques like molecular docking and ligand-based design are pivotal in evaluating the potential of this compound as a scaffold for new therapeutic agents. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor. nih.govnih.gov For this compound derivatives, docking studies can elucidate how the fluorine atoms contribute to binding affinity. Fluorine's electronegativity and small size can enhance interactions within hydrophobic pockets of a receptor and improve metabolic stability.

Ligand-Based Design: When the structure of the biological target is unknown, ligand-based methods can be used. These approaches rely on the knowledge of other molecules that bind to the target to develop a pharmacophore model, which describes the essential spatial arrangement of chemical features required for activity. mdpi.com This model can then be used to design new derivatives of this compound with potentially improved biological activity.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be used to model chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products. ustc.edu.cn

A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. ustc.edu.cnchemrxiv.org By determining the structure and energy of the transition state, chemists can gain insights into the reaction mechanism and predict reaction rates. This is crucial for optimizing synthetic routes to this compound and its derivatives. ustc.edu.cn

Force Field Development and Parameterization for Azepane Systems

Classical MD simulations and other molecular mechanics-based methods rely on force fields, which are sets of parameters that describe the potential energy of a system. nih.gov For novel or uncommon molecular scaffolds like fluorinated azepanes, existing force fields may not have accurate parameters.

Therefore, a crucial area of computational research is the development and parameterization of force fields specifically for these systems. researchgate.netnih.govbiorxiv.orgresearchgate.net This process often involves using high-level QM calculations to derive parameters for bond lengths, bond angles, and dihedral angles that accurately represent the behavior of the molecule. nih.gov Having a well-parameterized force field is essential for conducting reliable and predictive MD simulations of this compound and its interactions with other molecules. researchgate.netnih.govbiorxiv.orgresearchgate.net

Derivatization Studies of 4,4 Difluoroazepane Hydrochloride

Targeted Functionalization for Structure-Activity Relationship (SAR) Studies

The development of new therapeutic agents often relies on systematic structural modifications of a lead compound to understand how changes in its chemical architecture affect its biological activity. Such structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. For 4,4-difluoroazepane (B7900315) hydrochloride, the secondary amine presents a prime handle for derivatization.

Research into analogous heterocyclic systems, such as 4-aminoquinolines, has demonstrated that modifications to the amine side chain can overcome drug resistance in pathogens. ucsf.edunih.govnih.gov By applying this principle, the azepane nitrogen of 4,4-difluoroazepane can be functionalized with a variety of substituents to explore its interaction with biological targets. The introduction of different alkyl, aryl, and acyl groups allows for a systematic investigation of the steric and electronic requirements of the binding pocket. For instance, the synthesis of a library of N-substituted derivatives can help to identify the optimal side chain for a desired biological effect. While specific SAR studies on 4,4-difluoroazepane hydrochloride are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest that such derivatization is a logical step in the exploration of its therapeutic potential.

Synthesis of N-Substituted and Ring-Substituted Derivatives

The synthetic versatility of this compound allows for the generation of a diverse array of derivatives through both N-substitution and ring functionalization.

N-Substitution: The secondary amine of the azepane ring is nucleophilic and readily undergoes a variety of chemical transformations.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base can introduce a wide range of amide functionalities. This is a common strategy to produce analogs with altered electronic and hydrogen-bonding properties.

N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, can be employed to introduce various alkyl groups at the nitrogen atom.

N-Arylation: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, provide a powerful tool for the synthesis of N-aryl derivatives, which are common motifs in biologically active compounds. mdpi.com

Ring-Substitution: While the difluorinated carbon is unreactive, other positions on the azepane ring could potentially be functionalized, although this is synthetically more challenging. Methods for the synthesis of ring-substituted quinolines and other heterocycles could conceptually be adapted. ucsf.eduuky.edu This might involve multi-step synthetic sequences starting from different precursors to introduce substituents at various positions on the azepane ring before or after its formation.

Derivatization for Enhanced Analytical Detection and Separation

The chemical modification of an analyte to improve its detection and separation is a common strategy in analytical chemistry. For this compound, derivatization is particularly important for gas chromatography-mass spectrometry (GC-MS) analysis and can also be used to enhance detection in high-performance liquid chromatography (HPLC).

Reagents and Protocols for Chromatographic Analysis (e.g., GC-MS Derivatization)

Without derivatization, the polarity of the amine group in 4,4-difluoroazepane can lead to poor peak shape and tailing in GC analysis. nih.govresearchgate.net Acylation of the amino group is a standard procedure to improve chromatographic behavior. nih.govresearchgate.net Fluorinated anhydrides are common derivatizing agents for this purpose. nih.govresearchgate.net

The reaction involves the acylation of the secondary amine with a fluorinated anhydride, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA), typically in the presence of a solvent and sometimes a catalyst at elevated temperatures. nih.govresearchgate.net These reagents replace the active hydrogen on the nitrogen with a perfluoroacyl group, which increases the volatility and thermal stability of the compound, making it more amenable to GC-MS analysis. The resulting derivatives are also highly responsive to electron capture detection (ECD).

| Derivatizing Reagent | Abbreviation | Typical Reaction Conditions | Resulting Derivative |

| Trifluoroacetic anhydride | TFAA | Ethyl acetate, 70°C, 30 min | N-trifluoroacetyl-4,4-difluoroazepane |

| Pentafluoropropionic anhydride | PFPA | Ethyl acetate, 70°C, 30 min | N-pentafluoropropionyl-4,4-difluoroazepane |

| Heptafluorobutyric anhydride | HFBA | Ethyl acetate, 70°C, 30 min | N-heptafluorobutyryl-4,4-difluoroazepane |

This table presents hypothetical derivatization reactions for 4,4-difluoroazepane based on general procedures for secondary amines. Specific conditions may need optimization.

For HPLC analysis, derivatization is generally not required for detection by mass spectrometry. However, for UV or fluorescence detection, appropriate chromophoric or fluorophoric groups would need to be introduced.

Derivatization for Spectrophotometric Analysis

To enable or enhance the detection of this compound by spectrophotometric methods, such as UV-Vis or fluorescence spectroscopy, a chromophore or fluorophore must be attached to the molecule. This is typically achieved by reacting the secondary amine with a labeling reagent.

Fluorescent derivatization is a highly sensitive technique. For example, amine-reactive dyes can be used to label 4,4-difluoroazepane. One common class of such dyes is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) family. nih.govnih.gov Amine-reactive versions of these dyes, such as those containing a succinimidyl ester or a carboxylic acid group that can be activated, will react with the secondary amine of the azepane ring to form a stable, highly fluorescent conjugate. This allows for quantification at very low concentrations using HPLC with fluorescence detection (HPLC-FLD).

| Fluorophore Type | Reactive Group | Potential Application |

| BODIPY FL, SE | Succinimidyl Ester | HPLC with Fluorescence Detection |

| Dansyl Chloride | Sulfonyl Chloride | HPLC with Fluorescence Detection |

| NBD-Cl | Chloro | HPLC with Fluorescence Detection |

This table provides examples of potential fluorescent labeling reagents for 4,4-difluoroazepane based on their known reactivity with amines.

Bioconjugation and Probe Development

The ability to attach 4,4-difluoroazepane to biomolecules or to develop it into a probe for biological systems opens up avenues for its use in chemical biology and drug delivery. The secondary amine is the key functional group for such modifications.

Bioconjugation: Through the use of bifunctional linkers, 4,4-difluoroazepane could be conjugated to proteins, peptides, or other biologically relevant molecules. This could be used to direct the molecule to a specific cellular location or to study its interactions with a biological target.

Probe Development: By attaching a reporter group, such as a fluorophore, 4,4-difluoroazepane can be converted into a fluorescent probe. As previously mentioned, BODIPY dyes are well-suited for this purpose due to their favorable photophysical properties. nih.govnih.gov For instance, a BODIPY-conjugated 4,4-difluoroazepane could be used in fluorescence microscopy to visualize its uptake and distribution within cells. The development of such probes is instrumental in understanding the mechanism of action of new drug candidates. While specific examples for this compound are not readily found in the literature, the established chemistry of bioconjugation provides a clear roadmap for the creation of such tools.

Future Research Directions and Emerging Trends

Exploration of Novel Fluorination Strategies

The development of efficient and selective methods for the introduction of fluorine atoms into cyclic amines is a cornerstone of advancing the applications of compounds like 4,4-Difluoroazepane (B7900315) hydrochloride. Current research efforts are focused on moving beyond traditional fluorination techniques to more sophisticated and versatile strategies.

One promising avenue is the exploration of deconstructive fluorination of cyclic amines. nih.govnih.gov This approach involves the cleavage of carbon-carbon bonds within a cyclic amine framework, followed by the introduction of fluorine. nih.gov For instance, silver-mediated ring-opening fluorination using reagents like Selectfluor presents a strategy for the functionalization of saturated nitrogen heterocycles, such as piperidines and pyrrolidines. nih.govnih.gov This method establishes cyclic amines as precursors for amino alkyl radicals, opening up new synthetic pathways to valuable fluorinated building blocks. nih.govnih.gov